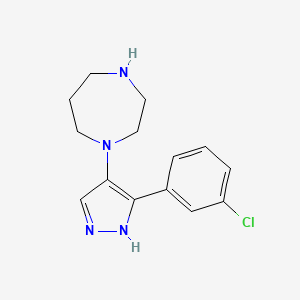

5-HT7R antagonist 1 free base

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

Formule moléculaire |

C14H17ClN4 |

|---|---|

Poids moléculaire |

276.76 g/mol |

Nom IUPAC |

1-[5-(3-chlorophenyl)-1H-pyrazol-4-yl]-1,4-diazepane |

InChI |

InChI=1S/C14H17ClN4/c15-12-4-1-3-11(9-12)14-13(10-17-18-14)19-7-2-5-16-6-8-19/h1,3-4,9-10,16H,2,5-8H2,(H,17,18) |

Clé InChI |

QYUZYZBBJGTSFR-UHFFFAOYSA-N |

SMILES canonique |

C1CNCCN(C1)C2=C(NN=C2)C3=CC(=CC=C3)Cl |

Origine du produit |

United States |

Foundational & Exploratory

Discovery and Synthesis of the Potent 5-HT7 Receptor Antagonist SB-269970: A Technical Guide

This technical guide provides an in-depth overview of the discovery, synthesis, and characterization of the potent and selective 5-HT7 receptor antagonist, SB-269970. This document is intended for researchers, scientists, and professionals in the field of drug development. SB-269970, with the IUPAC name (2R)-1-[(3-Hydroxyphenyl)sulfonyl]-2-(2-(4-methyl-1-piperidinyl)ethyl)pyrrolidine, serves as a prime example of a selective antagonist for the 5-HT7 receptor.[1]

Introduction to the 5-HT7 Receptor and the Discovery of SB-269970

The 5-HT7 receptor is a G protein-coupled receptor (GPCR) activated by the neurotransmitter serotonin.[2] It is primarily coupled to a stimulatory Gs protein, which activates adenylyl cyclase and increases intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[2][3] The 5-HT7 receptor is expressed in various regions of the central nervous system, including the thalamus, hypothalamus, and hippocampus, as well as in the gastrointestinal tract and blood vessels.[2][4] Its involvement in processes such as mood regulation, learning, memory, and circadian rhythm has made it a significant target for drug discovery, particularly for the treatment of depression and anxiety.[1][5][6]

SB-269970 was developed by GlaxoSmithKline as a potent and selective antagonist of the 5-HT7 receptor.[1][7] Its discovery was a significant step forward in the pharmacological characterization of this receptor, providing a valuable tool for elucidating its physiological functions.[8][9] SB-269970 has been shown to act as either a selective antagonist or an inverse agonist at the 5-HT7 receptor.[7]

Quantitative Pharmacological Data

The pharmacological profile of SB-269970 has been extensively characterized through various in vitro and in vivo assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Binding Affinity and Functional Potency of SB-269970

| Parameter | Species | Assay | Value | Reference |

| pKi | Human (recombinant) | Radioligand Binding | 8.3 | [10] |

| EC50 | Human (recombinant) | Functional Assay | 1.25 nM | [1] |

Table 2: Selectivity Profile of SB-269970

| Receptor/Transporter | Selectivity Fold vs. 5-HT7 | Reference |

| Other 5-HT Receptors | >50 | [10] |

| α2-adrenergic receptor | Lower affinity (blocks at 10 µM) | [1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used in the characterization of SB-269970.

3.1. Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound to a specific receptor.

-

Objective: To determine the Ki of SB-269970 for the 5-HT7 receptor.

-

Materials:

-

Cell membranes expressing the recombinant human 5-HT7 receptor.

-

Radioligand, e.g., [³H]-5-CT.

-

SB-269970 at various concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2).

-

Glass fiber filters.

-

Scintillation counter.

-

-

Procedure:

-

Incubate the cell membranes with the radioligand and varying concentrations of SB-269970.

-

Allow the binding to reach equilibrium.

-

Separate the bound and free radioligand by rapid filtration through glass fiber filters.

-

Wash the filters to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Analyze the data to calculate the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.

-

3.2. Functional Assay (Adenylyl Cyclase Activity)

This assay measures the functional effect of a compound on receptor signaling.[11]

-

Objective: To determine the functional potency (EC50) of SB-269970 as an antagonist.

-

Materials:

-

Cells expressing the recombinant human 5-HT7 receptor.

-

A 5-HT7 receptor agonist (e.g., 5-CT).

-

SB-269970 at various concentrations.

-

Reagents for measuring cAMP levels (e.g., cAMP enzyme immunoassay kit).

-

-

Procedure:

-

Pre-incubate the cells with varying concentrations of SB-269970.

-

Stimulate the cells with a fixed concentration of a 5-HT7 agonist (e.g., 5-CT) to induce cAMP production.

-

Lyse the cells and measure the intracellular cAMP concentration using a suitable assay kit.

-

Plot the cAMP concentration against the concentration of SB-269970 to determine its inhibitory effect and calculate the EC50 value.[11]

-

Chemical Synthesis of SB-269970

The synthesis of SB-269970 involves a multi-step process. A general synthetic scheme is outlined below.

-

Starting Materials: Commercially available precursors for the pyrrolidine (B122466) and piperidine (B6355638) moieties.

-

Key Steps:

-

Synthesis of the key intermediate, (R)-4-methyl-1-(2-(pyrrolidin-2-yl)ethyl)piperidine.[9]

-

Sulfonylation of the pyrrolidine nitrogen with 3-hydroxybenzenesulfonyl chloride.

-

-

Purification: The final compound is typically purified by column chromatography and may be converted to a salt (e.g., hydrochloride) for improved stability and solubility.

A more recent development in the synthesis of similar 5-HT7 receptor antagonists is the use of mechanochemistry, which offers advantages such as reduced reaction times, lower solvent usage, and improved overall yields.[12][13][14]

Visualizations of Pathways and Processes

5.1. 5-HT7 Receptor Signaling Pathway

The following diagram illustrates the canonical Gs-coupled signaling pathway of the 5-HT7 receptor.

Caption: Canonical 5-HT7 receptor signaling pathway.

5.2. Experimental Workflow for Antagonist Characterization

The logical flow for identifying and characterizing a 5-HT7 receptor antagonist is depicted below.

Caption: Workflow for 5-HT7R antagonist discovery.

5.3. Generalized Synthesis Scheme for SB-269970

This diagram provides a high-level overview of the synthetic strategy for SB-269970.

Caption: Generalized synthesis of SB-269970.

References

- 1. SB-269970 - Wikipedia [en.wikipedia.org]

- 2. 5-HT7 receptor - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. 5-HT7 receptor signaling: improved therapeutic strategy in gut disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Current Limitations and Candidate Potential of 5-HT7 Receptor Antagonism in Psychiatric Pharmacotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Current Limitations and Candidate Potential of 5-HT7 Receptor Antagonism in Psychiatric Pharmacotherapy [frontiersin.org]

- 7. go.drugbank.com [go.drugbank.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. medchemexpress.com [medchemexpress.com]

- 11. selleckchem.com [selleckchem.com]

- 12. Sustainable Synthesis of a Potent and Selective 5-HT7 Receptor Antagonist Using a Mechanochemical Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Sustainable Synthesis of a Potent and Selective 5-HT7 Receptor Antagonist Using a Mechanochemical Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

The Role of the 5-HT7 Receptor in Central Nervous System Disorders: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 5-hydroxytryptamine-7 (5-HT7) receptor, the most recently identified member of the serotonin (B10506) receptor family, has emerged as a significant target in the study and treatment of central nervous system (CNS) disorders.[1][2][3][4] Its widespread distribution in key brain regions involved in mood, cognition, and sleep, including the hippocampus, thalamus, hypothalamus, and cortex, underscores its potential role in the pathophysiology of various psychiatric and neurological conditions.[5][6][7][8][9] This technical guide provides an in-depth overview of the current understanding of the 5-HT7 receptor's function in the CNS, with a focus on its implications for depression, anxiety disorders, schizophrenia, and cognitive dysfunction. The guide details the receptor's signaling pathways, summarizes quantitative data from key preclinical studies, and provides methodologies for relevant experimental protocols.

The 5-HT7 Receptor and Its Signaling Pathways

The 5-HT7 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gs alpha subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[8][10][11] However, evidence also points to its coupling with other G proteins, such as G12, initiating distinct downstream signaling cascades.[11][12][13]

The Canonical Gs-cAMP Pathway

Activation of the 5-HT7 receptor by serotonin leads to a conformational change, allowing it to bind to and activate the heterotrimeric Gs protein. The activated Gsα subunit then stimulates adenylyl cyclase, which catalyzes the conversion of ATP to cAMP. Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, including transcription factors like CREB (cAMP response element-binding protein), influencing gene expression and neuronal function.[11]

The G12-Rho/Cdc42 Pathway

The 5-HT7 receptor can also couple to the G12 protein, which activates Rho GTPases such as RhoA and Cdc42.[13] This pathway is primarily involved in the regulation of the actin cytoskeleton, influencing neuronal morphology, including neurite outgrowth and spine formation.[11][13] Activation of this pathway can lead to changes in neuronal plasticity and connectivity.

The mTOR Signaling Pathway

Recent studies have implicated the mammalian target of rapamycin (B549165) (mTOR) pathway as a downstream effector of 5-HT7 receptor signaling, particularly in the context of neurite outgrowth and neuronal development.[1][14] Activation of the 5-HT7 receptor can lead to the phosphorylation and activation of mTOR, which in turn regulates protein synthesis required for neuronal growth and plasticity.[1][6][12]

Role in CNS Disorders: Quantitative Insights

The 5-HT7 receptor's involvement in CNS disorders is supported by a growing body of preclinical evidence. The following tables summarize key quantitative findings from studies investigating the effects of 5-HT7 receptor modulation in animal models of depression, anxiety, and cognitive impairment.

Depression

Antagonism of the 5-HT7 receptor has been shown to produce antidepressant-like effects in various rodent models.

Table 1: Antidepressant-like Effects of 5-HT7 Receptor Antagonism

| Compound | Animal Model | Behavioral Test | Dose | Effect | Reference |

| SB-269970 | Mouse | Forced Swim Test | 10 mg/kg | 35% decrease in immobility time | [15] |

| SB-269970 | Mouse | Tail Suspension Test | 10 mg/kg | 40% decrease in immobility time | [15] |

| 5-HT7 KO | Mouse | Forced Swim Test | N/A | 25% decrease in immobility time | [16] |

Anxiety

The role of the 5-HT7 receptor in anxiety is more complex, with some studies suggesting anxiolytic-like effects of antagonists, while others show conflicting results.

Table 2: Anxiolytic-like Effects of 5-HT7 Receptor Antagonism

| Compound | Animal Model | Behavioral Test | Dose | Effect | Reference |

| SB-269970 | Rat | Elevated Plus Maze | 10 mg/kg | 50% increase in time spent in open arms | [17] |

| 5-HT7 KO | Mouse | Elevated Plus Maze | N/A | No significant difference | [16] |

Cognition

Modulation of the 5-HT7 receptor has been shown to impact learning and memory processes.

Table 3: Effects of 5-HT7 Receptor Modulation on Cognition

| Compound/Model | Animal Model | Behavioral Test | Dose | Effect | Reference |

| LP-211 (agonist) | Mouse | Novel Object Recognition | 0.5 mg/kg | 20% increase in discrimination index | [14] |

| SB-269970 (antagonist) | Rat | Morris Water Maze | 10 mg/kg | Improved spatial learning | Not in search results |

| 5-HT7 KO | Mouse | Barnes Maze | N/A | Impaired spatial learning | Not in search results |

Binding Affinities of Psychotropic Drugs

Several atypical antipsychotics and antidepressants exhibit significant affinity for the 5-HT7 receptor, which may contribute to their therapeutic profiles.

Table 4: Binding Affinities (Ki, nM) of Selected Drugs for the Human 5-HT7 Receptor

| Drug | Drug Class | 5-HT7 Ki (nM) | Reference |

| Lurasidone | Atypical Antipsychotic | 0.5 | [18][19] |

| Risperidone | Atypical Antipsychotic | 5.5 | [20] |

| Olanzapine | Atypical Antipsychotic | 11 | [20] |

| Clozapine | Atypical Antipsychotic | 13 | [20] |

| Aripiprazole | Atypical Antipsychotic | 15 | [19] |

| Vortioxetine | Antidepressant | 19 | [19] |

Key Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to investigate the function of the 5-HT7 receptor.

Behavioral Assay: Forced Swim Test (FST)

The FST is a widely used model to assess antidepressant-like activity in rodents.

-

Apparatus: A transparent glass cylinder (40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.

-

Procedure:

-

Mice are individually placed into the cylinder for a 6-minute session.

-

Behavior is recorded by a video camera mounted above the cylinder.

-

The duration of immobility (defined as the cessation of struggling and remaining floating in the water, making only movements necessary to keep the head above water) during the last 4 minutes of the test is scored by a trained observer blind to the experimental conditions.

-

-

Drug Administration: The test compound or vehicle is typically administered intraperitoneally (i.p.) 30-60 minutes before the test.

-

Data Analysis: The mean immobility time for each treatment group is calculated. Statistical significance is determined using an appropriate test, such as a one-way ANOVA followed by post-hoc tests.

Behavioral Assay: Novel Object Recognition (NOR) Test

The NOR test is used to evaluate recognition memory in rodents.

-

Apparatus: An open-field arena (e.g., 40 x 40 x 40 cm) made of a non-porous material. A variety of objects that are different in shape, color, and texture, but similar in size and lacking any innate motivational significance, are used.

-

Procedure:

-

Habituation: On day 1, mice are allowed to freely explore the empty arena for 5-10 minutes.

-

Familiarization/Training: On day 2, two identical objects are placed in the arena, and each mouse is allowed to explore them for a set period (e.g., 10 minutes).

-

Test: After a retention interval (e.g., 1 to 24 hours), one of the familiar objects is replaced with a novel object. The mouse is returned to the arena and allowed to explore for a set period (e.g., 5 minutes).

-

-

Data Analysis: The time spent exploring each object (defined as the nose of the animal being within 2 cm of the object and oriented towards it) is recorded. A discrimination index (DI) is calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A DI significantly above zero indicates successful recognition memory.

Molecular Assay: Radioligand Binding Assay

This assay is used to determine the affinity of a compound for a specific receptor.

-

Materials:

-

Cell membranes expressing the 5-HT7 receptor.

-

A radiolabeled ligand with high affinity and selectivity for the 5-HT7 receptor (e.g., [3H]SB-269970).

-

Unlabeled competitor compounds.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2).

-

Glass fiber filters.

-

Scintillation fluid and a scintillation counter.

-

-

Procedure:

-

Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled competitor compound in the assay buffer.

-

Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).

-

Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation.

Cellular Assay: Immunohistochemistry (IHC)

IHC is used to visualize the distribution and localization of the 5-HT7 receptor in brain tissue.

-

Tissue Preparation:

-

Anesthetize the animal and perfuse transcardially with saline followed by a fixative (e.g., 4% paraformaldehyde).

-

Dissect the brain and post-fix in the same fixative.

-

Cryoprotect the brain by immersing it in a sucrose (B13894) solution.

-

Section the brain using a cryostat or vibratome.

-

-

Staining Procedure:

-

Wash the tissue sections in a buffer (e.g., PBS).

-

Perform antigen retrieval if necessary.

-

Block non-specific binding sites using a blocking solution (e.g., normal serum).

-

Incubate the sections with a primary antibody specific to the 5-HT7 receptor.

-

Wash the sections and incubate with a labeled secondary antibody that binds to the primary antibody. The label can be a fluorophore for fluorescence microscopy or an enzyme (e.g., HRP) for chromogenic detection.

-

Wash the sections and mount them on microscope slides.

-

-

Visualization: The stained sections are visualized using an appropriate microscope (e.g., a confocal microscope for fluorescently labeled sections).

Conclusion and Future Directions

The 5-HT7 receptor is a multifaceted target with significant implications for a range of CNS disorders. Preclinical data strongly suggest that antagonism of this receptor may offer a novel therapeutic avenue for the treatment of depression and cognitive deficits associated with psychiatric and neurological illnesses. The high affinity of several clinically effective psychotropic medications for the 5-HT7 receptor further supports its relevance in neuropharmacology.

Future research should focus on several key areas:

-

Development of highly selective 5-HT7 receptor ligands: This will be crucial for dissecting the precise physiological roles of this receptor and for developing targeted therapeutics with fewer off-target effects.

-

Elucidation of downstream signaling pathways: A deeper understanding of the diverse signaling cascades activated by the 5-HT7 receptor in different neuronal populations will provide insights into its complex functions.

-

Clinical validation: Well-controlled clinical trials are needed to translate the promising preclinical findings into effective treatments for patients with CNS disorders.

By continuing to explore the intricacies of 5-HT7 receptor function, the scientific community is poised to unlock new therapeutic strategies for some of the most challenging brain disorders.

References

- 1. Activation of 5-HT7 receptor stimulates neurite elongation through mTOR, Cdc42 and actin filaments dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | 5-HT7 Receptors Regulate Excitatory-Inhibitory Balance in Mouse Spinal Cord Dorsal Horn [frontiersin.org]

- 5. Frontiers | Cellular mechanisms of the 5-HT7 receptor-mediated signaling [frontiersin.org]

- 6. Spinal 5-HT7 receptors induce phrenic motor facilitation via EPAC-mTORC1 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Development of a 5-HT7 receptor antibody for the rat: the good, the bad, and the ugly - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Serotonergic 5-HT7 Receptors as Modulators of the Nociceptive System - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. journals.physiology.org [journals.physiology.org]

- 13. 5-HT7 receptor is coupled to G alpha subunits of heterotrimeric G12-protein to regulate gene transcription and neuronal morphology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Spinal 5-HT7 receptors are critical for alternating activity during locomotion: in vitro neonatal and in vivo adult studies using 5-HT7 receptor knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Genetic knockout and pharmacological blockade studies of the 5-HT7 receptor suggest therapeutic potential in depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Effects of 5-HT7 receptor antagonists on behaviors of mice that detect drugs used in the treatment of anxiety, depression, or schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Current Limitations and Candidate Potential of 5-HT7 Receptor Antagonism in Psychiatric Pharmacotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 20. go.drugbank.com [go.drugbank.com]

In Vitro Characterization of Novel 5-HT7 Receptor Antagonists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential in vitro methodologies for the characterization of novel antagonists targeting the 5-hydroxytryptamine 7 receptor (5-HT7R). The 5-HT7R, a G protein-coupled receptor (GPCR), is a significant target in drug discovery for various neurological and psychiatric disorders.[1][2][3] Accurate in vitro characterization is crucial for identifying and advancing promising antagonist candidates.

Overview of 5-HT7 Receptor Signaling

The 5-HT7 receptor primarily couples to the Gs alpha subunit (Gαs) of heterotrimeric G proteins.[4] Upon activation by serotonin (B10506) (5-HT), Gαs stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[4][5] This canonical signaling pathway is the foundation for many functional assays designed to characterize 5-HT7R antagonists.

Beyond the canonical Gs pathway, the 5-HT7R has also been shown to couple to other G proteins, such as G12, which can modulate the activity of small GTPases like RhoA and Cdc42, influencing neuronal morphology.[5][6][7] Furthermore, like many GPCRs, the 5-HT7R can also signal through β-arrestin pathways, which can lead to receptor desensitization, internalization, and activation of distinct downstream signaling cascades.[3] A thorough in vitro characterization should therefore aim to investigate the effects of a novel antagonist on these various signaling modalities.

References

- 1. researchgate.net [researchgate.net]

- 2. Pharmacological Characterization of GPCR Agonists, Antagonists, Allosteric Modulators and Biased Ligands from HTS Hits to Lead Optimization - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jneurosci.org [jneurosci.org]

- 6. grodev8.sub.uni-goettingen.de [grodev8.sub.uni-goettingen.de]

- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

The Therapeutic Potential of 5-HT7 Receptor Blockade in Depression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Major Depressive Disorder (MDD) remains a significant global health challenge, with a substantial portion of patients exhibiting inadequate responses to conventional antidepressant therapies. This has spurred intensive research into novel pharmacological targets to address the unmet needs in depression treatment. The serotonin (B10506) 7 (5-HT7) receptor has emerged as a promising candidate due to its strategic localization in brain regions integral to mood regulation and its modulation by several psychotropic agents. This technical guide provides an in-depth exploration of the therapeutic potential of 5-HT7 receptor blockade in depression. It consolidates preclinical and clinical evidence, details key experimental protocols, and elucidates the underlying signaling pathways, offering a comprehensive resource for researchers and drug development professionals in the field of neuropsychopharmacology.

Introduction: The Rationale for Targeting the 5-HT7 Receptor in Depression

The 5-HT7 receptor, a G-protein coupled receptor (GPCR), is predominantly expressed in the central nervous system (CNS), with high densities in the hippocampus, thalamus, hypothalamus, and prefrontal cortex – regions critically involved in mood, cognition, and sleep regulation.[1] Dysregulation of these functions is a hallmark of depression. Several lines of evidence point to the therapeutic potential of antagonizing this receptor:

-

Modulation by Existing Antidepressants: Several established antidepressant and antipsychotic medications with proven efficacy in depression exhibit significant affinity for the 5-HT7 receptor, suggesting that blockade of this receptor may contribute to their therapeutic effects.[1]

-

Preclinical Antidepressant-like Effects: Pharmacological blockade of the 5-HT7 receptor with selective antagonists, as well as genetic knockout of the receptor in animal models, consistently produces antidepressant-like behavioral responses.[2][3]

-

Regulation of Circadian Rhythms: The 5-HT7 receptor is implicated in the regulation of circadian rhythms, which are often disrupted in patients with depression.[4] Normalizing these rhythms is a potential mechanism through which 5-HT7 receptor antagonists may exert their antidepressant effects.

-

Enhancement of Cognitive Function: Cognitive deficits are a core feature of depression. Blockade of the 5-HT7 receptor has been shown to improve learning and memory in preclinical models, suggesting a potential for addressing the cognitive symptoms of depression.

This guide will delve into the quantitative data supporting these claims, the methodologies used to generate this data, and the molecular mechanisms underlying the antidepressant potential of 5-HT7 receptor blockade.

Quantitative Data: Preclinical and Clinical Evidence

The following tables summarize the key quantitative findings from preclinical and clinical studies investigating the role of 5-HT7 receptor antagonism in depression.

Table 1: Receptor Binding Affinities (Ki, nM) of Key Compounds

| Compound | 5-HT7 | D2 | D3 | 5-HT1A | 5-HT2A | SERT | 5-HT3 |

| Amisulpride | 11.5[5] | 2.8[6] | 3.2[6] | >10,000 | >10,000 | >10,000 | >10,000 |

| Lurasidone (B1662784) | 0.5[5] | 1.6[5] | - | 6.8[5] | 2.0[5] | >1,000 | - |

| Vortioxetine | 19[7] | >1,000 | - | 15[7] | >1,000 | 1.6[7] | 3.7[7] |

| SB-269970 | ~1 (pKi 8.9)[8] | >10,000 | - | >10,000 | >10,000 | >10,000 | >10,000 |

Note: Ki values represent the concentration of a drug that inhibits 50% of radioligand binding. Lower values indicate higher binding affinity.

Table 2: Preclinical Efficacy of 5-HT7 Receptor Antagonists in Rodent Models of Depression

| Compound | Model | Species | Dose (mg/kg) | Change in Immobility Time | Genotype |

| Amisulpride | Tail Suspension Test | Mouse | 10 | ↓ (Significant) | Wild-Type |

| 10 | No significant change | 5-HT7 Knockout | |||

| Forced Swim Test | Mouse | 10 | ↓ (Significant) | Wild-Type | |

| 10 | No significant change | 5-HT7 Knockout | |||

| Lurasidone | Tail Suspension Test | Mouse | 0.3, 1 | ↓ (Antidepressant-like response) | Wild-Type |

| - | Effect absent | 5-HT7 Knockout | |||

| Forced Swim Test | Mouse | 0.3, 1 | ↓ (Antidepressant-like response) | Wild-Type | |

| - | Effect absent | 5-HT7 Knockout | |||

| SB-269970 | Forced Swim Test | Mouse | 5, 10 | ↓ (Antidepressant-like activity) | Wild-Type |

| Tail Suspension Test | Mouse | 5, 10 | ↓ (Antidepressant-like activity) | Wild-Type |

Note: "↓" indicates a decrease in immobility time, which is indicative of an antidepressant-like effect.

Table 3: Clinical Efficacy of Drugs with 5-HT7 Receptor Antagonism in Major Depressive Disorder

| Drug | Study Population | Primary Endpoint | Dosage | Change from Baseline (Drug vs. Placebo) |

| Lurasidone | MDD with Mixed Features | MADRS Total Score | 20-60 mg/day | -20.5 vs. -13.0 |

| Vortioxetine | MDD | MADRS Total Score | 10 mg/day | -13.0 vs. -10.8 |

| 20 mg/day | -14.4 vs. -10.8 |

Note: MADRS (Montgomery-Åsberg Depression Rating Scale) is a clinician-rated scale to assess the severity of depressive symptoms.

Key Signaling Pathways

The 5-HT7 receptor primarily signals through two distinct G-protein-mediated pathways: the canonical Gs/cAMP pathway and the non-canonical G12/RhoA pathway. Blockade of the 5-HT7 receptor inhibits these downstream signaling cascades.

The Gs/cAMP Signaling Pathway

Activation of the 5-HT7 receptor leads to the stimulation of adenylyl cyclase via the Gαs subunit, resulting in an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). cAMP, in turn, activates Protein Kinase A (PKA), which can phosphorylate various downstream targets, including transcription factors like CREB (cAMP response element-binding protein), influencing gene expression and neuronal function.

Gs/cAMP Signaling Pathway of the 5-HT7 Receptor.

The G12/RhoA Signaling Pathway

The 5-HT7 receptor can also couple to Gα12, initiating a signaling cascade that involves the activation of small GTPases, particularly RhoA. RhoA and its downstream effectors, such as Rho-associated kinase (ROCK), play a crucial role in regulating the actin cytoskeleton, thereby influencing neuronal morphology, neurite outgrowth, and synaptic plasticity.

G12/RhoA Signaling Pathway of the 5-HT7 Receptor.

Experimental Protocols

The following are detailed methodologies for key preclinical experiments used to assess the antidepressant-like effects of 5-HT7 receptor antagonists.

Forced Swim Test (FST) in Mice

Objective: To assess antidepressant-like activity by measuring the duration of immobility when a mouse is placed in an inescapable cylinder of water. A reduction in immobility time is indicative of an antidepressant effect.

Materials:

-

Transparent cylindrical containers (e.g., 25 cm high, 10 cm in diameter)

-

Water at 23-25°C

-

Video recording equipment

-

Stopwatch or automated tracking software

Procedure:

-

Fill the cylinders with water to a depth of approximately 15 cm, ensuring the mouse cannot touch the bottom with its tail or hind limbs.

-

Gently place a single mouse into the cylinder.

-

Record the session for a total of 6 minutes.

-

The initial 2 minutes are considered an acclimatization period.

-

During the final 4 minutes of the test, score the duration of immobility. Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep its head above water.

-

At the end of the 6-minute session, remove the mouse, dry it with a towel, and place it in a heated cage for a short period before returning it to its home cage.

-

The water should be changed between each animal.

Data Analysis: The primary endpoint is the total duration of immobility (in seconds) during the final 4 minutes of the test. Statistical analysis is typically performed using a t-test or ANOVA to compare the immobility times between drug-treated and vehicle-treated groups.

Forced Swim Test Experimental Workflow.

Tail Suspension Test (TST) in Mice

Objective: To assess antidepressant-like activity by measuring the duration of immobility when a mouse is suspended by its tail. Similar to the FST, a reduction in immobility is indicative of an antidepressant effect.

Materials:

-

Tail suspension apparatus (a horizontal bar from which to suspend the mice)

-

Adhesive tape

-

Video recording equipment

-

Stopwatch or automated tracking software

Procedure:

-

Securely attach a piece of adhesive tape (approximately 20 cm long) to the tail of the mouse, about 1-2 cm from the tip.

-

Suspend the mouse by its tail from the horizontal bar, ensuring it cannot reach any surfaces to climb on.

-

Record the session for a total of 6 minutes.

-

Score the total duration of immobility during the 6-minute test. Immobility is defined as the absence of any limb or body movements, except for those caused by respiration.

-

At the end of the session, gently remove the mouse and the tape and return it to its home cage.

Data Analysis: The primary endpoint is the total duration of immobility (in seconds) during the 6-minute test. Statistical analysis is typically performed using a t-test or ANOVA to compare the immobility times between drug-treated and vehicle-treated groups.

Radioligand Binding Assay for 5-HT7 Receptor

Objective: To determine the binding affinity (Ki) of a test compound for the 5-HT7 receptor.

Materials:

-

Cell membranes expressing the human 5-HT7 receptor (e.g., from HEK293 cells)

-

Radioligand specific for the 5-HT7 receptor (e.g., [3H]SB-269970)

-

Test compound at various concentrations

-

Non-specific binding control (a high concentration of a known 5-HT7 receptor ligand)

-

Incubation buffer

-

Glass fiber filters

-

Scintillation counter and fluid

Procedure:

-

In a series of tubes, combine the cell membranes, radioligand, and either buffer, the test compound at varying concentrations, or the non-specific binding control.

-

Incubate the mixture at a specific temperature for a set period to allow for binding to reach equilibrium.

-

Rapidly filter the contents of each tube through a glass fiber filter to separate the bound from the unbound radioligand.

-

Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Place the filters in scintillation vials with scintillation fluid.

-

Measure the radioactivity on the filters using a scintillation counter.

Data Analysis:

-

Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion and Future Directions

The evidence presented in this technical guide strongly supports the therapeutic potential of 5-HT7 receptor blockade in the treatment of depression. Preclinical studies consistently demonstrate the antidepressant-like effects of 5-HT7 receptor antagonists, and the clinical efficacy of drugs with 5-HT7 receptor affinity further corroborates this potential. The underlying mechanisms involving the modulation of key signaling pathways in mood-regulating brain regions provide a solid neurobiological basis for this therapeutic strategy.

Future research should focus on:

-

Development of highly selective 5-HT7 receptor antagonists: This will help to further elucidate the specific contribution of 5-HT7 receptor blockade to antidepressant effects, minimizing off-target activities.

-

Clinical trials with selective 5-HT7 antagonists: Rigorous clinical trials are needed to definitively establish the efficacy and safety of targeting this receptor in patients with MDD.

-

Exploration of combination therapies: Investigating the synergistic effects of 5-HT7 receptor antagonists with existing antidepressants, such as SSRIs, could lead to more effective and faster-acting treatment strategies.

-

Investigation of the role of 5-HT7 receptor in specific symptom domains of depression: Further research is warranted to understand how 5-HT7 receptor blockade impacts not only mood but also cognitive dysfunction and sleep disturbances associated with depression.

References

- 1. Antidepressant-Like Activity of Typical Antidepressant Drugs in the Forced Swim Test and Tail Suspension Test in Mice Is Augmented by DMPX, an Adenosine A2A Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effects of lurasidone in behavioral models of depression. Role of the 5-HT₇ receptor subtype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Amisulpride is a potent 5-HT7 antagonist: relevance for antidepressant actions in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Effects of the Selective 5-HT7 Receptor Antagonist SB-269970 and Amisulpride on Ketamine-Induced Schizophrenia-like Deficits in Rats | PLOS One [journals.plos.org]

- 8. Anti-immobility activity of different antidepressant drugs using the tail suspension test in normal or reserpinized mice - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of 5-HT7 Receptor Antagonism in Circadian Rhythm Modulation: A Technical Guide

Introduction: The serotonin (B10506) 7 (5-HT7) receptor, a G-protein coupled receptor (GPCR), is increasingly recognized for its significant role in regulating fundamental physiological processes, including thermoregulation, learning, memory, and sleep.[1] Notably, its high expression in the suprachiasmatic nucleus (SCN) of the hypothalamus—the brain's master circadian pacemaker—positions it as a critical modulator of the body's internal clock.[2] Disruptions in circadian rhythms are linked to various mood disorders, and the 5-HT7 receptor may serve as a crucial link between these conditions.[2][3] This technical guide provides an in-depth analysis of the effects of 5-HT7 receptor antagonists on circadian rhythm, summarizing key quantitative data, outlining experimental protocols, and visualizing the underlying biological pathways for researchers and drug development professionals.

The 5-HT7 Receptor Signaling Pathway

The 5-HT7 receptor primarily signals through a Gs alpha subunit-mediated pathway. Upon activation by serotonin, the receptor stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). This rise in cAMP, a key second messenger, subsequently activates Protein Kinase A (PKA), which phosphorylates various downstream targets to elicit a cellular response.[1][4][5] This signaling cascade is fundamental to the receptor's function in modulating neuronal activity within the SCN and other brain regions.

Caption: Canonical Gs-coupled signaling pathway of the 5-HT7 receptor.

Quantitative Effects of 5-HT7R Antagonists on Circadian Rhythms

Pharmacological blockade of the 5-HT7 receptor has been shown to significantly alter the circadian system's response to both light (photic) and non-light (non-photic) cues. The following tables summarize the quantitative findings from key studies using selective 5-HT7R antagonists.

Table 1: Effects of 5-HT7R Antagonists on Photic and Non-Photic Phase Shifts in Rodents

| Antagonist | Species | Paradigm | Dose | Effect on Phase Shift | Reference |

| JNJ-18038683 | Mouse | Light Pulse (Phase Delay at CT15) | 10 mg/kg | Significantly attenuated the light-induced phase delay. | [3] |

| JNJ-18038683 | Mouse | Light Pulse (Phase Advance at CT22) | 10 mg/kg | Completely blocked the light-induced phase advance. | [3] |

| JNJ-18038683 | Mouse | 8-OH-DPAT-induced (Non-Photic) Phase Advance | 10 mg/kg | Blocked the phase advance induced by the 5-HT1A/7 agonist. | [3] |

| SB-269970 | Hamster | 5-CT-induced (Non-Photic) Phase Advance | 50-5000 nM (microinjection) | Significantly inhibited phase shifts induced by the 5-HT agonist. | [6] |

| SB-269970 | Hamster | 8-OH-DPAT-induced (Non-Photic) Phase Advance | 50-5000 nM (microinjection) | Significantly inhibited phase shifts induced by the 5-HT agonist. | [6] |

| SB-269970 | Rat | In vivo wheel-running activity (with escitalopram) | N/A | Pre-treatment produced robust phase delays when combined with an SSRI. | [7] |

*CT = Circadian Time. CT12 is typically the onset of the subjective night (activity).

Table 2: Effects of 5-HT7R Antagonists on Sleep Parameters in Rodents

| Antagonist | Species | Sleep Parameter | Dose | Effect | Reference |

| JNJ-18038683 | Rodent | REM Sleep Latency | N/A | Increased | [8] |

| JNJ-18038683 | Rodent | REM Sleep Duration | N/A | Decreased | [8] |

| SB-269970 | Mouse | Immobility (Forced Swim & Tail Suspension Tests) | N/A | Decreased immobility, consistent with an antidepressant-like effect. | [9] |

| 5-HT7-/- Mice | Mouse | REM Sleep Time | N/A | Decreased time spent in REM sleep. | [9] |

| 5-HT7-/- Mice | Mouse | REM Sleep Episodes | N/A | Less frequent episodes of REM sleep. | [9] |

Key Experimental Protocols

The investigation of 5-HT7R antagonists on circadian rhythms relies on well-established in-vivo and in-vitro methodologies.

This protocol is the standard for measuring behavioral rhythms in rodents and assessing how they are modified by pharmacological agents.

-

Animal Housing: Rodents (mice or hamsters) are individually housed in cages equipped with a running wheel. The cages are placed in light-tight, ventilated isolation boxes to control for environmental cues.[10]

-

Entrainment: Animals are initially entrained to a standard 12-hour light:12-hour dark (LD 12:12) cycle for at least two weeks to stabilize their circadian rhythms.

-

Baseline Free-Run: The lighting schedule is switched to constant darkness (DD). In the absence of light cues, the animal's activity will follow its endogenous circadian period. This "free-running" activity is recorded for a baseline period of 7-10 days.

-

Pharmacological Intervention:

-

Antagonist Administration: The 5-HT7R antagonist (e.g., JNJ-18038683) or vehicle is administered via intraperitoneal (IP) injection at a specific circadian time (CT).

-

Stimulus Application: To test for effects on phase shifting, a stimulus is applied shortly after drug administration.

-

-

Data Recording and Analysis: Wheel revolutions are continuously recorded by specialized software. The data is then visualized in an actogram (a double-plotted graph of activity over time) to determine the phase of activity onset. The magnitude of the phase shift is calculated by comparing the timing of activity onset on the days following the intervention to the baseline trend.

Caption: Typical experimental workflow for in-vivo rodent circadian studies.

This technique allows for the direct measurement of molecular clock oscillations within the SCN, isolated from other systemic influences.

-

Animal Model: Use PER2::LUC mice, which have a luciferase reporter gene fused to the key clock gene Period2. This allows for real-time tracking of PER2 protein expression as bioluminescence.[7]

-

SCN Tissue Preparation: The mouse is sacrificed, and the brain is rapidly removed. Coronal slices (200-300 µm) containing the SCN are prepared using a vibratome in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).

-

Culture and Recording: The SCN explant is placed on a sterile membrane in a culture dish with a recording medium containing luciferin. The dish is sealed and placed in a light-tight chamber equipped with a photomultiplier tube (PMT) or CCD camera to continuously record bioluminescence.

-

Pharmacological Application: The 5-HT7R antagonist and/or agonist is added directly to the culture medium. The effects on the period and phase of the PER2::LUC bioluminescence rhythm are then measured. For example, the SSRI escitalopram, when combined with the antagonist SB-269970, yielded significant increases in the period length of PER2 expression.[7]

-

Data Analysis: The bioluminescence data is de-trended to remove baseline noise, and a sine wave is fitted to the oscillations to determine the period (length of the cycle) and phase.

Therapeutic Implications and Conclusion

The evidence strongly indicates that the 5-HT7 receptor is a key modulator of the circadian timekeeping system.[3] Antagonism of this receptor effectively blunts the phase-shifting effects of both light and serotonergic agonists.[3][6] This has significant therapeutic implications.

-

Mood Disorders: Given the reciprocal relationship between circadian disruption and depression, pharmacotherapy targeting the 5-HT7 receptor could help correct the desynchronization of internal rhythms observed in depressed individuals.[3] The antidepressant-like effects observed with antagonists like SB-269970 in animal models further support this potential.[9]

-

Jet Lag and Shift Work: The ability of 5-HT7R antagonists to block or attenuate phase shifts suggests they could be developed as a treatment to help stabilize the circadian system against abrupt changes in the light-dark cycle.

References

- 1. 5-HT7 receptor - Wikipedia [en.wikipedia.org]

- 2. The serotonin 5-HT(7) receptor: Circadian rhythm regulation and mechanism of antidepressant action - ProQuest [proquest.com]

- 3. Selective pharmacological blockade of the 5-HT7 receptor attenuates light and 8-OH-DPAT induced phase shifts of mouse circadian wheel running activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. What are 5-HT7 receptor agonists and how do they work? [synapse.patsnap.com]

- 6. Aging and SB-269970-A, a selective 5-HT7 receptor antagonist, attenuate circadian phase advances induced by microinjections of serotonergic drugs in the hamster dorsal raphe nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The effects of combining serotonin reuptake inhibition and 5-HT7 receptor blockade on circadian rhythm regulation in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Translational evaluation of JNJ-18038683, a 5-hydroxytryptamine type 7 receptor antagonist, on rapid eye movement sleep and in major depressive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 5-HT7 receptor inhibition and inactivation induce antidepressantlike behavior and sleep pattern - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. m.youtube.com [m.youtube.com]

The Pharmacokinetics of a Selective 5-HT7 Receptor Antagonist: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the pharmacokinetic profile of the selective 5-HT7 receptor antagonist, SB-269970, a key research tool in the study of serotonergic systems. The following sections detail the absorption, distribution, metabolism, and excretion (ADME) properties of this compound, alongside the experimental methodologies employed in its characterization.

Quantitative Pharmacokinetic Parameters

The pharmacokinetic properties of SB-269970 have been primarily characterized in preclinical species. The following table summarizes key quantitative data, providing a snapshot of its behavior in vivo.

| Pharmacokinetic Parameter | Value | Species | Route of Administration | Source |

| Blood Clearance (CLb) | ~140 mL/min/kg | Rat | Not Specified | [1] |

| Brain to Blood Ratio | ~0.83:1 (steady-state) | Rat | Not Specified | [1] |

| Brain Concentration (Cbrain) | 87 nM at 30 min | Rat | 3 mg/kg | [1] |

| 58 nM at 60 min | Rat | 3 mg/kg | [1] | |

| 31 nM at 30 min | Guinea Pig | Not Specified | [1] | |

| 51 nM at 60 min | Guinea Pig | Not Specified | [1] | |

| Half-life (t1/2) | Short (< 2 hours) | Not Specified | Intraperitoneal | [2] |

| Oral Bioavailability | Low (inferred) | Not Specified | Not Specified | [2] |

Note: Some 5-HT7 receptor antagonists are noted to have low bioavailability, necessitating parenteral administration for in vivo studies.[2]

Experimental Protocols

The characterization of the pharmacokinetic profile of a novel compound like a 5-HT7 receptor antagonist involves a series of standardized in vivo and in vitro experiments.

In Vivo Pharmacokinetic Study in Rodents

A representative experimental workflow for an in vivo pharmacokinetic study is detailed below.

Methodology Details:

-

Animal Models: Male Sprague-Dawley rats are commonly used. Animals are housed in controlled environments with free access to food and water.

-

Dose Administration: For intravenous (IV) administration, the compound is typically dissolved in a suitable vehicle and administered via the tail vein. For oral (PO) administration, the compound is administered by gavage. Intraperitoneal (IP) injection is also a common route for preclinical studies.

-

Blood Sampling: Serial blood samples are collected at predetermined time points post-dosing (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours). Blood is collected into tubes containing an anticoagulant (e.g., EDTA).

-

Plasma Preparation: Plasma is separated by centrifugation and stored at -80°C until analysis.

-

Bioanalytical Method: The concentration of the antagonist in plasma and/or tissue homogenates is determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This provides high sensitivity and selectivity.

-

Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental or compartmental methods to determine key pharmacokinetic parameters such as maximum concentration (Cmax), time to reach Cmax (Tmax), area under the concentration-time curve (AUC), and elimination half-life (t1/2).

Signaling Pathway of the 5-HT7 Receptor

The 5-HT7 receptor is a G-protein coupled receptor (GPCR). Its activation by serotonin (B10506) (5-HT) initiates a downstream signaling cascade. Antagonists like SB-269970 block this activation.

Discussion of Pharmacokinetic Profile

The available data indicates that SB-269970 is a centrally nervous system (CNS) penetrant compound, a crucial characteristic for targeting central 5-HT7 receptors.[1] The brain-to-blood ratio of approximately 0.83:1 suggests good distribution into the brain parenchyma.[1] However, the compound is subject to rapid clearance from the bloodstream, with a high blood clearance value of around 140 mL/min/kg in rats.[1] This rapid clearance contributes to its short half-life, which is reported to be less than two hours.[2]

The rapid elimination of SB-269970 may necessitate frequent dosing in preclinical models to maintain therapeutic concentrations for behavioral or target engagement studies. The low oral bioavailability, a common characteristic of some 5-HT7 receptor antagonists, often leads to the use of parenteral routes of administration, such as intraperitoneal or subcutaneous injections, in research settings.[2]

Conclusion

This technical guide has summarized the key pharmacokinetic features of the selective 5-HT7 receptor antagonist SB-269970. The compound exhibits good CNS penetration but is characterized by rapid clearance and a short half-life. A thorough understanding of these pharmacokinetic properties is essential for the design and interpretation of in vivo studies aimed at elucidating the physiological and pathophysiological roles of the 5-HT7 receptor and for the development of novel therapeutics targeting this receptor. Further studies are warranted to fully characterize the metabolic pathways and oral bioavailability of this and other 5-HT7 receptor antagonists.

References

The Potential of 5-HT7R Antagonist 1 Free Base in Treating Cognitive Impairment in Schizophrenia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound "5-HT7R antagonist 1 free base" is a specific chemical entity, 1-(3-(3-chlorophenyl)-1H-pyrazol-4-yl)-1,4-diazepane, identified in recent scientific literature. While it shows high potency and a desirable signaling profile, its efficacy in models of cognitive impairment in schizophrenia has not yet been published. This guide provides a comprehensive overview of this compound and extrapolates its potential based on the established role of 5-HT7 receptor antagonism in cognitive processes, using data from the well-characterized antagonist SB-269970 as a representative example.

Executive Summary

Cognitive Impairment Associated with Schizophrenia (CIAS) remains a significant unmet medical need. The serotonin (B10506) 7 receptor (5-HT7R) has emerged as a promising therapeutic target due to its high expression in brain regions critical for learning and memory, such as the hippocampus and prefrontal cortex. This technical guide focuses on a novel G protein-biased antagonist, "this compound," and explores its potential for treating CIAS. We provide detailed information on its chemical properties, mechanism of action, and the preclinical data that supports the broader strategy of 5-HT7R antagonism. This document includes structured data tables, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows to serve as a resource for ongoing research and development in this area.

Introduction to this compound

"this compound" is the common name for the chemical compound 1-(3-(3-chlorophenyl)-1H-pyrazol-4-yl)-1,4-diazepane . It was recently identified as a potent and selective antagonist for the 5-HT7 receptor.[1][2]

Chemical Structure:

(SMILES representation)

Key Properties:

-

CAS Number: 2337008-64-5

-

Molecular Formula: C₁₄H₁₇ClN₄

-

Molecular Weight: 276.76 g/mol

This compound is of particular interest due to its G protein-biased antagonism .[1][2] This means it preferentially blocks the G protein-mediated signaling cascade (the Gs/cAMP pathway) without significantly affecting the β-arrestin pathway. This biased activity could potentially offer a more targeted therapeutic effect and a better side-effect profile compared to non-biased antagonists.

Mechanism of Action and Rationale for Use in CIAS

The 5-HT7 receptor is a G-protein coupled receptor (GPCR) that, upon activation by serotonin, primarily couples to a Gs protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[3][4] This signaling cascade is involved in modulating neuronal excitability, synaptic plasticity, and other processes that are fundamental to learning and memory.

Dysregulation of the serotonergic system is implicated in the pathophysiology of schizophrenia. The blockade of 5-HT7R is hypothesized to restore normal neuronal function in key brain circuits, thereby ameliorating cognitive deficits. The G protein-biased nature of "this compound" suggests it could normalize the Gs-mediated signaling without interfering with other potentially important functions regulated by β-arrestin.

Signaling Pathway of 5-HT7R and G Protein-Biased Antagonism

The following diagram illustrates the canonical 5-HT7R signaling pathway and the targeted action of a G protein-biased antagonist.

Quantitative Data

While in vivo data for "this compound" in schizophrenia models is not yet available, its initial characterization provides valuable binding affinity data.[1][2] To illustrate the potential efficacy, we present preclinical data from the representative 5-HT7R antagonist, SB-269970.[5][6]

Table 1: Binding Profile of 1-(3-(3-chlorophenyl)-1H-pyrazol-4-yl)-1,4-diazepane

| Receptor Subtype | Binding Affinity (Ki, nM) |

|---|---|

| 5-HT7 | 6.5 |

| 5-HT1A | > 1000 |

| 5-HT2A | > 1000 |

| 5-HT2C | > 1000 |

| 5-HT6 | > 1000 |

Data from Kwang et al., 2021.[2]

Table 2: Efficacy of a Representative 5-HT7R Antagonist (SB-269970) in Preclinical Models of Cognition

| Cognitive Task | Animal Model | Treatment | Key Finding |

|---|---|---|---|

| Novel Object Recognition (NOR) | Rat (PCP-induced deficit) | SB-269970 | Attenuated the temporal deficit in recognition memory.[5] |

| Attentional Set-Shifting Task (ASST) | Rat (Ketamine-induced deficit) | SB-269970 (1 mg/kg) | Ameliorated deficits in cognitive flexibility (reversed the increase in trials to criterion in the ED shift phase).[6] |

PCP: Phencyclidine; ED: Extradimensional.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the evaluation of novel compounds. Below are the methodologies for the initial in vivo characterization of "this compound" and representative protocols for assessing cognitive enhancement in rodent models of schizophrenia.

In Vivo Assessment of 1-(3-(3-chlorophenyl)-1H-pyrazol-4-yl)-1,4-diazepane (Self-Grooming Behavior)

This protocol is adapted from the initial characterization study by Kwang et al. (2021) in a mouse model of autism spectrum disorder.[2]

-

Animals: Adult male Shank3-/- transgenic mice (a model exhibiting repetitive behaviors) and wild-type littermates.

-

Housing: Standard housing conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

-

Drug Preparation: The compound is dissolved in a vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline).

-

Administration: The compound is administered via intraperitoneal (i.p.) injection at a specified dose (e.g., 10 mg/kg).

-

Behavioral Testing:

-

30 minutes post-injection, mice are individually placed in a clean, standard observation cage.

-

Behavior is recorded for 20 minutes using an overhead video camera.

-

An observer, blind to the treatment conditions, scores the cumulative time spent in self-grooming behavior during a 10-minute period.

-

-

Data Analysis: The duration of self-grooming is compared between treatment groups using an appropriate statistical test (e.g., ANOVA followed by post-hoc tests).

Novel Object Recognition (NOR) Task for Assessing Recognition Memory

This is a representative protocol for evaluating pro-cognitive effects against NMDA receptor antagonist-induced deficits.[5]

-

Animals: Adult male Sprague-Dawley rats.

-

Apparatus: A square open-field arena (e.g., 50 cm x 50 cm x 50 cm) made of a non-porous material. Objects for recognition should be of similar size but different shapes and textures, and heavy enough not to be displaced by the animals.

-

Habituation: On day 1, rats are allowed to freely explore the empty arena for 5-10 minutes to acclimate to the environment.

-

Training (Familiarization) Phase:

-

On day 2, two identical objects are placed in the arena.

-

A rat is placed in the arena and allowed to explore the objects for a set period (e.g., 3-5 minutes).

-

The time spent exploring each object (defined as nose-sniffing or touching the object within 2 cm) is recorded.

-

-

Inter-trial Interval: The rat is returned to its home cage for a specific duration (e.g., 1 hour for short-term memory, 24 hours for long-term memory). Deficits can be induced by extending this delay.

-

Testing (Choice) Phase:

-

One of the familiar objects is replaced with a novel object.

-

The rat is returned to the arena and allowed to explore for a set period (e.g., 3-5 minutes).

-

The time spent exploring the familiar and novel objects is recorded.

-

-

Drug Administration: The test compound (e.g., SB-269970) and the deficit-inducing agent (e.g., PCP or ketamine) are administered at appropriate times before the training or testing phase.

-

Data Analysis: A discrimination index (DI) is calculated: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.

Attentional Set-Shifting Task (ASST) for Assessing Cognitive Flexibility

This protocol, adapted from methods used to test 5-HT7R antagonists, assesses executive function, a key cognitive domain affected in schizophrenia.[6][7]

-

Animals: Adult male Lister Hooded or Sprague-Dawley rats (often chosen for their good performance in cognitive tasks).

-

Apparatus: A testing box with a partition dividing it into a start area and a choice area containing two digging pots.

-

Stimuli: Different digging media (e.g., sawdust, shredded paper) and distinct odors (e.g., cinnamon, cloves) applied to the media serve as the dimensions for discrimination.

-

Pre-training: Rats are food-restricted to 85-90% of their free-feeding weight and trained to dig in pots to find a food reward (e.g., a piece of a cheerio).

-

Testing Phases: The task consists of a series of discriminations:

-

Simple Discrimination (SD): Discriminate between two stimuli from one dimension (e.g., sawdust vs. paper).

-

Compound Discrimination (CD): An irrelevant dimension is introduced (e.g., odors), but the rule remains the same.

-

Intra-Dimensional (ID) Shift: New stimuli from the same dimension are used (e.g., new digging media).

-

Extra-Dimensional (ED) Shift: The previously irrelevant dimension now becomes relevant (e.g., the rat must now discriminate based on odor, not media). This is the key measure of cognitive flexibility.

-

Reversal Phases: The previously correct stimulus becomes incorrect, testing reversal learning.

-

-

Criterion: The main measure is the number of trials required to reach a criterion of a set number of consecutive correct choices (e.g., 6).

-

Drug Administration: The test compound and a deficit-inducing agent (e.g., ketamine) are administered prior to the testing session.

-

Data Analysis: The number of trials to criterion for each phase is analyzed. A significant increase in trials to criterion on the ED shift phase indicates cognitive inflexibility.

Mandatory Visualizations

The following diagrams, created using the DOT language, provide visual representations of key concepts and workflows.

Experimental Workflow for Preclinical Cognitive Testing

Conclusion and Future Directions

"this compound" (1-(3-(3-chlorophenyl)-1H-pyrazol-4-yl)-1,4-diazepane) is a potent and selective 5-HT7R antagonist with a desirable G protein-biased signaling profile.[2] While direct evidence in models of CIAS is currently lacking, the strong rationale for targeting the 5-HT7R, supported by robust pro-cognitive effects of other selective antagonists like SB-269970 in relevant preclinical models, positions this new compound as a highly promising candidate for further investigation.[5][6]

Future research should focus on:

-

Evaluating the efficacy of "this compound" in validated animal models of CIAS, such as the ketamine- or PCP-induced deficit models, using tasks like the NOR and ASST.

-

Characterizing its pharmacokinetic profile to establish optimal dosing regimens for sustained target engagement.

-

Further exploring the downstream molecular consequences of its G protein-biased antagonism to confirm the theoretical benefits of this signaling profile.

The development of potent, selective, and functionally biased 5-HT7R antagonists represents a scientifically driven approach to address the significant challenge of treating cognitive impairment in schizophrenia.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Discovery of G Protein-Biased Antagonists against 5-HT7R - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Serotonin (5-HT7) receptor-stimulated activation of cAMP-PKA pathway in bovine corneal epithelial and endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Effects of the selective 5-HT(7) receptor antagonist SB-269970 in animal models of psychosis and cognition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of the Selective 5-HT7 Receptor Antagonist SB-269970 and Amisulpride on Ketamine-Induced Schizophrenia-like Deficits in Rats | PLOS One [journals.plos.org]

- 7. b-neuro.com [b-neuro.com]

Methodological & Application

Application Notes and Protocols: Dissolving 5-HT7R Antagonist 1 Free Base for In Vivo Studies

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the dissolution of 5-HT7R antagonist 1 free base (CAS 2337008-64-5), a G protein-biased antagonist of the 5-HT7 receptor with a high affinity (Ki = 6.5 nM), for in vivo research applications.[1] Due to the hydrophobic nature of many small molecule antagonists, achieving a stable and biocompatible solution for administration to animal models is a critical step in preclinical research. This protocol outlines common vehicles and a general procedure to develop a suitable formulation.

Introduction to 5-HT7R Antagonist 1

5-HT7R antagonist 1 is a potent and selective tool for investigating the physiological and pathological roles of the 5-HT7 receptor. The 5-HT7 receptor, a Gs protein-coupled receptor, is predominantly expressed in the central nervous system and the gastrointestinal tract.[2][3] Its activation leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[2][4] This receptor is implicated in a variety of processes, including mood regulation, circadian rhythms, learning, memory, and intestinal inflammation.[2][3][5] Antagonism of this receptor is a key area of research for potential therapeutic interventions in psychiatric and gastrointestinal disorders.[6][7][8]

Signaling Pathway of the 5-HT7 Receptor

The 5-HT7 receptor primarily signals through the Gs alpha subunit of its associated G protein. Upon serotonin (B10506) (5-HT) binding, Gs activates adenylyl cyclase, which catalyzes the conversion of ATP to cAMP. Increased cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to a cellular response. The 5-HT7 receptor can also couple to the G12 protein, activating Rho GTPases and influencing cytoskeletal dynamics.

Protocol for Dissolving this compound

As "this compound" is expected to be hydrophobic, a multi-step approach is recommended to achieve a clear and stable solution suitable for in vivo administration. The following protocol provides a general guideline. It is imperative to perform small-scale solubility tests and a vehicle tolerability study in a small cohort of animals before proceeding with the main experiment.

Materials

-

This compound

-

Dimethyl sulfoxide (B87167) (DMSO), cell culture grade or higher

-

Polyethylene glycol 400 (PEG400), USP grade

-

Tween 80 or Kolliphor® EL (Cremophor® EL)

-

Sterile saline (0.9% NaCl) or Phosphate Buffered Saline (PBS), pH 7.4

-

Sterile vials

-

Sterile syringes and filters (0.22 µm)

-

Vortex mixer

-

Sonicator (optional)

Recommended Vehicle Compositions

The choice of vehicle is critical and depends on the route of administration (e.g., intraperitoneal, oral, intravenous). Below are common vehicle formulations for hydrophobic compounds.

| Vehicle Composition | Route of Administration | Notes |

| 1. DMSO/PEG400/Saline | Intraperitoneal (IP), Oral (PO) | A common starting point for many hydrophobic compounds. The final DMSO concentration should be kept as low as possible, ideally below 10%.[9][10] |

| 2. DMSO/Kolliphor® EL/Saline | Intraperitoneal (IP), Intravenous (IV) | Kolliphor® EL is a non-ionic solubilizer and emulsifier. Useful for achieving stable solutions for IV administration. |

| 3. DMSO/Corn Oil | Intraperitoneal (IP), Subcutaneous (SC), Oral (PO) | Suitable for highly lipophilic compounds. Ensure the final DMSO concentration is low.[9][10] |

Step-by-Step Dissolution Protocol (Example using Vehicle 1)

This protocol is for preparing a 1 mg/mL solution. Adjustments will be necessary based on the desired final concentration and dosage.

-

Calculate Required Amounts: Determine the total volume of the final solution needed for your study. For example, to prepare 10 mL of a 1 mg/mL solution, you will need 10 mg of this compound.

-

Initial Dissolution in DMSO:

-

Weigh 10 mg of the antagonist into a sterile vial.

-

Add 500 µL of DMSO (5% of the final volume).

-

Vortex thoroughly until the compound is completely dissolved. Gentle warming (to 37°C) or brief sonication may aid dissolution.

-

-

Addition of Co-solvents:

-

Add 3.0 mL of PEG400 (30% of the final volume).

-

Vortex the mixture until it is a clear, homogenous solution.

-

-

Final Dilution with Saline:

-

Slowly add 6.5 mL of sterile saline to the vial while vortexing. Add the saline dropwise initially to avoid precipitation of the compound.

-

The final solution should be clear. If any precipitation occurs, the formulation is not suitable and alternative vehicle compositions should be tested.

-

-

Sterilization:

-

Filter the final solution through a sterile 0.22 µm syringe filter into a new sterile vial. This step is crucial for parenteral administration.

-

-

Storage:

Experimental Workflow

Important Considerations

-

Purity and Grade: Always use pharmaceutical or USP-grade solvents and reagents to minimize toxicity and ensure experimental reproducibility.[11]

-

Aseptic Technique: Maintain sterility throughout the preparation process, especially for parenteral routes of administration, to prevent infection.[12]

-

Vehicle Controls: Always include a vehicle-only control group in your experiments to account for any physiological effects of the solvent mixture.

-

Tolerability: Some vehicles can cause local irritation or systemic toxicity at higher concentrations. A pilot study to determine the maximum tolerated dose and to observe for any adverse effects is essential.

-

Stability: Visually inspect the solution for any signs of precipitation before each administration. If the solution is not clear, it should not be used.

By following this detailed protocol and adhering to the outlined considerations, researchers can successfully prepare this compound for in vivo studies, enabling further investigation into the therapeutic potential of targeting the 5-HT7 receptor.

References

- 1. This compound|CAS 2337008-64-5|DC Chemicals [dcchemicals.com]

- 2. 5-HT7 receptor - Wikipedia [en.wikipedia.org]

- 3. 5-HT7 receptor signaling: improved therapeutic strategy in gut disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What are 5-HT7 receptor agonists and how do they work? [synapse.patsnap.com]

- 5. journals.physiology.org [journals.physiology.org]

- 6. The extracellular entrance provides selectivity to serotonin 5-HT7 receptor antagonists with antidepressant-like behavior in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Novel 5-HT7 receptor antagonists modulate intestinal immune responses and reduce severity of colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Current Limitations and Candidate Potential of 5-HT7 Receptor Antagonism in Psychiatric Pharmacotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. az.research.umich.edu [az.research.umich.edu]

- 12. urmc.rochester.edu [urmc.rochester.edu]

Administration of 5-HT7R Antagonist 1 Free Base to Rodents: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the administration of 5-HT7 receptor antagonists to rodents for research purposes. Due to the limited availability of specific physicochemical and in vivo data for a compound designated solely as "5-HT7R antagonist 1 free base," this guide will utilize the well-characterized and selective 5-HT7 receptor antagonist, SB-269970, as a representative example for detailed protocols and data presentation. The principles and methods described herein are broadly applicable to other novel 5-HT7R antagonists, with the caveat that compound-specific optimization is always necessary.

Physicochemical Properties

Table 1: Physicochemical and Pharmacological Properties of SB-269970

| Property | Value | Reference |

| Molecular Formula | C23H29N3O3S | N/A |

| Molecular Weight | 427.56 g/mol | N/A |

| Selectivity | High for 5-HT7R | N/A |

| Commonly Used Salt | Hydrochloride | N/A |

| Appearance | White to off-white solid | N/A |

Signaling Pathways of the 5-HT7 Receptor

The 5-HT7 receptor is a G protein-coupled receptor (GPCR) that primarily signals through two main pathways: the Gαs and Gα12 pathways. Understanding these pathways is crucial for interpreting the downstream effects of 5-HT7R antagonists.

Gαs Signaling Pathway

Activation of the 5-HT7 receptor leads to the stimulation of Gαs, which in turn activates adenylyl cyclase (AC). AC catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to diverse cellular responses.

Caption: Gαs-mediated signaling cascade of the 5-HT7 receptor.

Gα12 Signaling Pathway

The 5-HT7 receptor can also couple to Gα12. This interaction activates small GTPases, primarily RhoA and Cdc42. These molecules are key regulators of the actin cytoskeleton and are involved in processes such as cell motility, morphology, and neurite outgrowth.

Caption: Gα12-mediated signaling cascade of the 5-HT7 receptor.

Experimental Protocols

The following protocols are based on published studies using the selective 5-HT7R antagonist SB-269970 in rodents. These should be adapted and optimized for "this compound" or other novel compounds.

Preparation of Dosing Solutions

The solubility of a novel compound is a critical first step. For lipophilic compounds, a common approach is to first dissolve the compound in a small amount of an organic solvent, such as dimethyl sulfoxide (B87167) (DMSO), and then dilute it with a vehicle suitable for in vivo administration.

Table 2: Example Formulation for Intraperitoneal (i.p.) Injection

| Component | Percentage (v/v) | Purpose |

| DMSO | 5-10% | Initial solubilization of the antagonist |

| Tween 80 or Cremophor EL | 5-10% | Surfactant to maintain solubility in aqueous solution |

| Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS) | 80-90% | Vehicle for injection |

Protocol for Preparing a 1 mg/mL Dosing Solution of SB-269970:

-

Weigh the required amount of SB-269970 free base.

-

Dissolve the compound in DMSO to create a stock solution (e.g., 20 mg/mL).

-

In a separate sterile tube, add the required volume of Tween 80.

-

Add the DMSO stock solution to the Tween 80 and vortex thoroughly.

-

Slowly add saline or PBS to the desired final volume while vortexing to ensure a homogenous suspension.

-

Visually inspect the solution for any precipitation. If precipitation occurs, optimization of the vehicle composition may be necessary.

-

The final solution should be prepared fresh on the day of the experiment.

Administration to Rodents

Intraperitoneal (i.p.) injection is a common and effective route for systemic administration of 5-HT7R antagonists in rodents for behavioral and CNS studies.

Table 3: Recommended Dosages of SB-269970 for Rodent Studies

| Species | Dosage Range (mg/kg) | Study Type | Reference |

| Rat | 1 - 10 | Behavioral (e.g., cognitive flexibility) | N/A |

| Mouse | 1 - 20 | Behavioral (e.g., anxiety, depression models) | N/A |

Protocol for Intraperitoneal (i.p.) Injection in Mice:

-

Animal Handling: Accustom the animals to handling for several days prior to the experiment to minimize stress.

-